4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Overview
Description
4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with an amino group, a chlorophenoxy group, and a thiol group
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-acetylcholinesterase activity , suggesting that acetylcholinesterase could be a potential target. Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission.
Pharmacokinetics
A study has indicated that the compound exhibits good oral bioavailability, suggesting efficient absorption . The compound was also found to be stable under various photolytic and pH stress conditions, but exhibited degradation under oxidative and thermal stress .
Result of Action
This could have implications for the treatment of neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with enzymes such as nicotinamide N-methyltransferase (NNMT) can lead to significant changes in cellular metabolism .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, thereby affecting cell proliferation, differentiation, and apoptosis. Additionally, it has been observed to alter the expression of genes involved in metabolic processes, leading to changes in cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. This inhibition can lead to changes in metabolic pathways and cellular functions .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its effectiveness. In laboratory settings, the compound has shown varying degrees of stability, with some studies indicating a gradual degradation over time. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux. For example, the compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production. These interactions underscore the compound’s potential as a modulator of metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors such as hydrazine derivatives with carbon disulfide or other suitable reagents under controlled conditions.
Substitution Reactions: The introduction of the chlorophenoxy group is usually achieved through nucleophilic substitution reactions. This involves reacting the triazole intermediate with 4-chlorophenol in the presence of a base such as potassium carbonate.
Amination and Thiolation: The final steps involve the introduction of the amino and thiol groups. This can be done by treating the intermediate with ammonia or an amine source and a thiolating agent like thiourea.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The nitro group, if present in any intermediate, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bases like potassium carbonate or sodium hydride in polar aprotic solvents.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological studies.
Industry
In industry, this compound can be used in the development of corrosion inhibitors, agrochemicals, and specialty polymers. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of a chlorophenoxy group.
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a methyl group instead of a chlorophenoxy group.
Uniqueness
4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the chlorophenoxy group, which imparts distinct electronic and steric properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-amino-3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4OS/c10-6-1-3-7(4-2-6)15-5-8-12-13-9(16)14(8)11/h1-4H,5,11H2,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXMIAZOMPVHIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NNC(=S)N2N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196052 | |
Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((4-chlorophenoxy)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24835823 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4413-43-8 | |
Record name | 4-Amino-5-[(4-chlorophenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4413-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((4-chlorophenoxy)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004413438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((4-chlorophenoxy)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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